molecular formula C20H24N2O2 B12211545 1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B12211545
M. Wt: 324.4 g/mol
InChI Key: YQPUFPQQFMWFOH-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a methoxyphenyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves the reaction of 4-benzylpiperazine with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety may interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-(4-fluorophenyl)ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-7-17(8-10-19)15-20(23)22-13-11-21(12-14-22)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

YQPUFPQQFMWFOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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